molecular formula C14H15BrClN B6319820 N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride CAS No. 55097-56-8

N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride

Cat. No.: B6319820
CAS No.: 55097-56-8
M. Wt: 312.63 g/mol
InChI Key: NCVUKNRUACJGRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures . The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium azide, sodium cyanide, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Azides, nitriles.

Scientific Research Applications

N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

  • N-Benzyl-1-(4-chlorophenyl)methanamine hydrochloride
  • N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride
  • N-Benzyl-1-(4-iodophenyl)methanamine hydrochloride

Comparison: N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride is unique due to the presence of the bromine atom in its structure, which imparts distinct chemical and physical properties compared to its analogs with different halogen atoms. The bromine atom can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN.ClH/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVUKNRUACJGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55097-56-8
Record name Benzenemethanamine, 4-bromo-N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55097-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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